2-Amino-2-(phenylmethoxycarbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is an organic compound with the molecular formula C10H12N2O4 It is a derivative of acetic acid, featuring a benzyloxycarbonyl-protected hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid typically involves the reaction of benzyloxycarbonyl hydrazine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl protecting group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Deprotected hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active hydrazine moiety. This hydrazine group can then participate in various biochemical reactions, potentially interacting with enzymes and other proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-((Benzyloxy)carbonyl)hydrazinyl)propanoic acid: Similar structure but with a propanoic acid backbone.
2-(1-((Benzyloxy)carbonyl)hydrazinyl)butanoic acid: Features a butanoic acid backbone.
2-(1-((Benzyloxy)carbonyl)hydrazinyl)pentanoic acid: Contains a pentanoic acid backbone.
Uniqueness
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is unique due to its specific acetic acid backbone, which influences its reactivity and potential applications. The presence of the benzyloxycarbonyl protecting group also adds to its versatility in synthetic chemistry, allowing for selective deprotection and further functionalization.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-amino-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H12N2O4/c11-8(9(13)14)12-10(15)16-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,15)(H,13,14) |
InChI Key |
YPUGXSFTDFBTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.